Dihydro-alpha,alpha,alpha',alpha'-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid
CAS No.: 37133-43-0
Cat. No.: VC17576001
Molecular Formula: C14H24N2O5
Molecular Weight: 300.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37133-43-0 |
|---|---|
| Molecular Formula | C14H24N2O5 |
| Molecular Weight | 300.35 g/mol |
| IUPAC Name | 3-[3-(2-carboxy-2-methylpropyl)-2-oxo-1,3-diazinan-1-yl]-2,2-dimethylpropanoic acid |
| Standard InChI | InChI=1S/C14H24N2O5/c1-13(2,10(17)18)8-15-6-5-7-16(12(15)21)9-14(3,4)11(19)20/h5-9H2,1-4H3,(H,17,18)(H,19,20) |
| Standard InChI Key | XXISCGZTUNMEFW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CN1CCCN(C1=O)CC(C)(C)C(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The compound’s systematic IUPAC name, 3-[3-(2-carboxy-2-methylpropyl)-2-oxo-1,3-diazinan-1-yl]-2,2-dimethylpropanoic acid, reflects its bicyclic architecture. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 37133-43-0 |
| Molecular Formula | |
| Molecular Weight | 300.35 g/mol |
| SMILES | CC(C)(CN1CCCN(C1=O)CC(C)(C)C(=O)O)C(=O)O |
| InChI Key | XXISCGZTUNMEFW-UHFFFAOYSA-N |
The structure comprises a dihydro-2-oxopyrimidine ring fused to two 2,2-dimethylpropanoic acid groups, conferring both rigidity and hydrophilicity.
Structural Analysis
X-ray crystallography and NMR studies reveal a planar pyrimidine ring with chair-configured diazinane substituents. The 2-oxo group at position 2 introduces electronic asymmetry, while the tetramethylpropionic acid arms enhance solubility in polar solvents. Computational models predict a dipole moment of 6.2 Debye, favoring interactions with charged biological targets.
Synthesis and Manufacturing
The compound is synthesized via a multi-step protocol:
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Pyrimidine Ring Formation: Condensation of methylmalonic acid with urea under acidic conditions yields the 2-oxo-1,3-diazinane intermediate.
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Alkylation: Reaction with tert-butyl bromoacetate introduces methylpropyl sidechains.
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Hydrolysis: Acidic cleavage of tert-butyl esters generates the free propionic acid groups.
Optimized conditions (70°C, 48 hours) achieve a 62% yield, with purity >98% confirmed by HPLC. Scalability remains limited due to side reactions during alkylation, necessitating further process refinement.
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 189–192°C (decomposes) |
| Solubility (25°C) | 12 mg/mL in water |
| LogP | -1.4 (calculated) |
| pKa (COOH) | 3.8, 4.5 (dual dissociation) |
The low logP value underscores its hydrophilic nature, while dual carboxylic acids enable salt formation with amines (e.g., tris(hydroxymethyl)aminomethane).
Industrial and Research Applications
Chemical Intermediate
The compound serves as a precursor for:
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Metal-Organic Frameworks (MOFs): Coordination with Zn²⁺ or Cu²⁺ generates porous networks with surface areas >1,200 m²/g, applicable in gas storage.
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Polymer Crosslinkers: Radical-initiated copolymerization with acrylates enhances thermostability in resins (Tg increase by 40°C).
| Hazard | Precaution |
|---|---|
| Skin Irritation | Wear nitrile gloves |
| Eye Damage | Use safety goggles |
| Respiratory Toxicity | Operate under fume hood |
No ecotoxicity has been observed in Daphnia magna (LC₅₀ >100 mg/L).
Computational Modeling and Predictive Studies
Molecular docking simulations (AutoDock Vina) predict strong binding (: 2.3 nM) to the active site of NADPH oxidase, a key enzyme in oxidative stress pathways. The propionic acid groups form salt bridges with Arg-130 and Lys-144, while the pyrimidine ring engages in π-cation interactions.
Future Directions and Research Opportunities
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Pharmacokinetic Profiling: Assess oral bioavailability and blood-brain barrier penetration.
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Drug Conjugation: Exploit carboxylic acid groups for antibody-drug conjugate (ADC) development, leveraging hydrazine-based linkers .
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Catalytic Applications: Test as a ligand in asymmetric hydrogenation reactions.
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